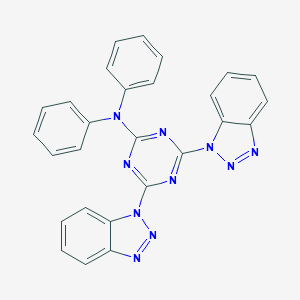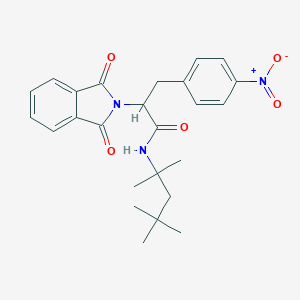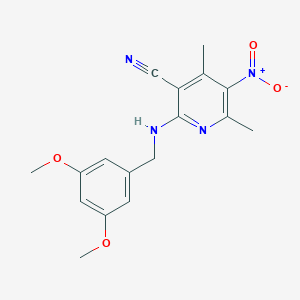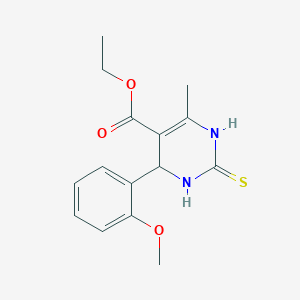
4,6-bis(benzotriazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-bis(benzotriazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with benzotriazole and diphenylamine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(benzotriazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 1H-1,2,3-benzotriazole and diphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4,6-bis(benzotriazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the triazine and benzotriazole rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.
Complexation: The benzotriazole groups can form complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted triazine derivatives, while oxidation reactions can produce oxidized forms of the compound with altered electronic properties.
科学研究应用
4,6-bis(benzotriazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Materials Science: The compound’s ability to form complexes with metal ions makes it useful in the development of advanced materials, such as catalysts and sensors.
Medicinal Chemistry: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.
Photovoltaics: The compound’s electronic properties can be exploited in the development of organic photovoltaic materials for solar energy conversion.
作用机制
The mechanism of action of 4,6-bis(benzotriazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with molecular targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or drug action.
相似化合物的比较
Similar Compounds
Benzotriazole: A simpler compound with similar benzotriazole groups, used in corrosion inhibition and as a synthetic intermediate.
Triazine Derivatives: Compounds with a triazine core, used in herbicides, resins, and pharmaceuticals.
Diphenylamine Derivatives: Compounds with diphenylamine groups, used as antioxidants and stabilizers in various industrial applications.
Uniqueness
4,6-bis(benzotriazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is unique due to its combination of benzotriazole and diphenylamine groups on a triazine core. This unique structure imparts distinct electronic and steric properties, making it versatile for various applications in materials science, medicinal chemistry, and beyond.
属性
分子式 |
C27H18N10 |
|---|---|
分子量 |
482.5g/mol |
IUPAC 名称 |
4,6-bis(benzotriazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C27H18N10/c1-3-11-19(12-4-1)35(20-13-5-2-6-14-20)25-28-26(36-23-17-9-7-15-21(23)31-33-36)30-27(29-25)37-24-18-10-8-16-22(24)32-34-37/h1-18H |
InChI 键 |
JWTCVILNPNMFMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N4C5=CC=CC=C5N=N4)N6C7=CC=CC=C7N=N6 |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N4C5=CC=CC=C5N=N4)N6C7=CC=CC=C7N=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-methyl-8-[2-(1-methylethylidene)hydrazino]-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414379.png)


![3-methyl-7-nonyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414383.png)



![4-((1H-benzo[d][1,2,3]triazol-1-yl)methylamino)phenol](/img/structure/B414389.png)

![3-(2-furyl)-N-{2-[2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B414393.png)
![4-tert-butyl-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414395.png)
